Iodocyclopropane

Vue d'ensemble

Description

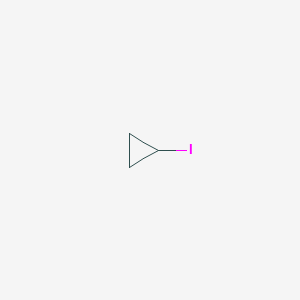

Iodocyclopropane is an organoiodine compound with the chemical formula C3H5I . It belongs to the haloalkane family . The compound is used as a synthetic intermediate to synthesize many alkyl, aryl, and acyl substituted cyclopropanes via organometallic reactions .

Synthesis Analysis

The synthesis of iodocyclopropane can be achieved through various methods. One such method involves the enantio- and diastereoselective formation of trans-iodo- and trans-chlorocyclopropanes from α-iodo- and α-chlorozinc carbenoids using a dioxaborolane-derived chiral ligand . The iodocyclopropane building blocks produced can be further derivatized by an electrophilic trapping of the corresponding cyclopropyl lithium species or a Negishi coupling .Molecular Structure Analysis

The iodocyclopropane molecule contains a total of 9 bonds, including 4 non-H bonds, and forms a three-membered ring .Chemical Reactions Analysis

Iodocyclopropane reacts with benzoxazole to produce 2-cyclopropylbenzoxazole in the presence of a palladium catalyst . The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalyzed cross-couplings than other C (sp3) substrates .Physical And Chemical Properties Analysis

Iodocyclopropane is a liquid at standard conditions . It has a molar mass of 167.977 g·mol−1 .Applications De Recherche Scientifique

Organocatalytic Applications

Cyclopropene-based compounds, including Iodocyclopropane, have been found to serve as valuable synthons for the construction of carbocycles, heterocycles, and other useful organic compounds . They have been used in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis .

Synthesis of Functionalized Iodocyclopropanes

Iodocyclopropane can be prepared stereoselectively from 2- and 3-iodo-2-alken-1-ols using the Wittig-Furukawa zinc reagent . This method represents a novel preparation of functionalized iodocyclopropanes .

3. Synthesis of Substituted cis- and trans-1,2-Divinylcyclopropanes Iodocyclopropane can be used in the stereospecific synthesis of substituted cis- and trans-1,2-divinylcyclopropanes . The key step in this process is the Pd(0)-catalyzed cross-coupling reaction of a vinylcyclopropylzinc chloride, derived from the corresponding vinyl iodocyclopropane, with an iodo alkene .

Synthesis of 1-Phenyl-2-Vinylcyclopropanes

Similarly, iodocyclopropane can be used in the synthesis of 1-phenyl-2-vinylcyclopropanes . This also involves a Pd(0)-catalyzed cross-coupling reaction .

Synthesis of Spiro [2.4]heptanes

Iodocyclopropane can be used in the synthesis of spiro [2.4]heptanes via BuLi-mediated cyclization of substituted cis-1- (4-alkynyl)-2- hydroxymethyl-1-iodocyclopropanes .

Synthesis of 2-Cyclopropylbenzoxazole

Iodocyclopropane reacts with benzoxazole to produce 2-cyclopropylbenzoxazole in the presence of a palladium catalyst .

Safety and Hazards

Orientations Futures

The future of iodocyclopropane and other cyclopropanes lies in the development of increasingly selective and mild approaches for their synthesis and functionalization . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity .

Mécanisme D'action

Target of Action

Iodocyclopropane is an organoiodine compound . It is primarily used as a synthetic intermediate in the synthesis of many alkyl, aryl, and acyl substituted cyclopropanes via organometallic reactions . Therefore, its primary targets are the molecules that it reacts with to form these substituted cyclopropanes.

Mode of Action

The compound reacts with benzoxazole to produce 2-cyclopropylbenzoxazole in the presence of a palladium catalyst . This reaction is an example of how iodocyclopropane interacts with its targets to create new compounds.

Biochemical Pathways

It is known that cyclopropane, the core structure of iodocyclopropane, can act as an independent pharmacophore group and as a fragment for modification of the pharmacological activity level of medicines used in practice .

Result of Action

The result of iodocyclopropane’s action is the formation of new compounds, such as 2-cyclopropylbenzoxazole and various alkyl, aryl, and acyl substituted cyclopropanes . These compounds can have a wide range of molecular and cellular effects, depending on their specific structures and properties.

Propriétés

IUPAC Name |

iodocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5I/c4-3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLODBNNWEWTQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iodocyclopropane | |

CAS RN |

19451-11-7 | |

| Record name | iodocyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches to iodocyclopropanes?

A1: Several methods have been developed for the synthesis of iodocyclopropanes. These include:

- Simmons-Smith-type reactions: This method involves the reaction of alkenes with diiodomethane (CH2I2) in the presence of a zinc reagent, such as diethylzinc (Et2Zn) []. This method can be rendered enantioselective by employing chiral ligands [, , ].

- Chromium-mediated iodocyclopropanation: This method utilizes chromium(II) chloride (CrCl2) as a catalyst and iodoform (CHI3) as the iodine source to convert terminal alkenes into trans-iodocyclopropanes with high stereoselectivity [].

- Cyclopropanation of alkenyl iodides: Stereodefined iodocyclopropanes can be synthesized by preparing 2- and 3-iodo-2-alken-1-ols and subjecting them to cyclopropanation using the Wittig-Furukawa zinc reagent, (ClCH2)2Zn [, ].

Q2: How does the reactivity of iodocyclopropanes differ from other halocyclopropanes?

A: Iodocyclopropanes are generally more reactive than their bromo- and chloro- counterparts due to the weaker carbon-iodine bond. This allows for easier transformations such as lithium-halogen exchange reactions, enabling further functionalization [, ].

Q3: What types of reactions can iodocyclopropanes undergo?

A3: Iodocyclopropanes exhibit diverse reactivity, making them valuable synthetic intermediates. Some key reactions include:

- Lithium-halogen exchange: Treatment with alkyl lithium reagents, like butyllithium, generates nucleophilic cyclopropyllithium species, which can react with various electrophiles to introduce new substituents on the cyclopropane ring [, , , ].

- Palladium-catalyzed cross-coupling reactions: Iodocyclopropanes readily participate in Suzuki-Miyaura reactions with boronic acids in the presence of a palladium catalyst, providing access to aryl- and alkenyl-substituted cyclopropanes [, , ].

- Ring-opening reactions: Depending on the reaction conditions and substituents present, iodocyclopropanes can undergo ring-opening reactions to yield acyclic compounds [, ].

- Cyclization reactions: Strategically positioned functional groups on the iodocyclopropane ring can participate in cyclization reactions to afford complex polycyclic structures. For instance, butyllithium-mediated cyclization of substituted cis-1-(alk-4-ynyl)-2-hydroxymethyl-1-iodocyclopropanes leads to the formation of spiro[2.4]heptanes [, , ].

Q4: What is the typical spectroscopic data associated with iodocyclopropanes?

A4: Iodocyclopropanes display characteristic spectroscopic features, including:

- NMR spectroscopy: The presence of the iodine atom significantly influences the chemical shifts of protons and carbons in the cyclopropane ring, providing valuable structural information [].

- Vibrational spectroscopy: Infrared and Raman spectroscopy can distinguish between cis- and trans- isomers of dihalocyclopropanes, including iodinated derivatives [].

Q5: What are some potential applications of iodocyclopropanes?

A5: The versatility of iodocyclopropanes in organic synthesis makes them attractive for various applications, including:

- Drug discovery: The cyclopropane motif is present in numerous bioactive natural products and pharmaceuticals. Iodocyclopropanes can serve as valuable building blocks for the synthesis of such compounds [, ]. For example, process development for a new convergent formal synthesis of MIV-150, an HIV-1 protease inhibitor, has been achieved using an iodocyclopropane moiety [].

Q6: What are the challenges associated with iodocyclopropane chemistry, and how can they be addressed?

A6: While iodocyclopropanes are versatile building blocks, some challenges remain:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)